Butyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate
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Overview
Description
BUTYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE: is a synthetic organic compound that belongs to the class of benzoxepine derivatives. This compound is characterized by the presence of a bromine atom at the 7th position of the benzoxepine ring and a butyl ester group attached to the benzoate moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as substituted phenols and halogenated ketones.
Amidation: The amide group is introduced by reacting the brominated benzoxepine with an appropriate amine, such as butylamine, under suitable conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with butanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester and amide groups can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while hydrolysis can produce the corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, BUTYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological activities. Studies have shown that benzoxepine derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of BUTYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
7-BROMO-N-BUTYL-1-BENZOXEPINE-4-CARBOXAMIDE: This compound shares a similar benzoxepine core structure but differs in the functional groups attached to the ring.
BUTYL 4-HYDROXYBENZOATE: Another related compound with a butyl ester group but lacks the benzoxepine ring.
Uniqueness
The uniqueness of BUTYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE lies in its specific substitution pattern and the presence of both amide and ester functional groups. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H20BrNO4 |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
butyl 4-[(7-bromo-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C22H20BrNO4/c1-2-3-11-28-22(26)15-4-7-19(8-5-15)24-21(25)16-10-12-27-20-9-6-18(23)14-17(20)13-16/h4-10,12-14H,2-3,11H2,1H3,(H,24,25) |
InChI Key |
QZEYWEBRXVEUDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Origin of Product |
United States |
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